
4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is an organic compound with a complex structure that includes multiple hydroxyl groups and amino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol typically involves multi-step organic reactions. One common approach is the reduction of anthracene derivatives followed by amination and hydroxylation reactions. Specific reaction conditions, such as the choice of reducing agents, solvents, and temperatures, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
Aplicaciones Científicas De Investigación
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s multiple functional groups allow it to participate in various biochemical pathways, influencing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its strong fluorescence and used as a molecular probe.
8-Quinoline Carboxamides: Investigated for their inhibitory effects on enzymes like CD38.
Pyrazolopyridopyrimidine-diones: Explored for their potential as anticancer agents.
Uniqueness
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is unique due to its specific combination of amino and hydroxyl groups on the anthracene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
Propiedades
Número CAS |
93778-48-4 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3 |
Clave InChI |
VADNTLNWICTOOR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


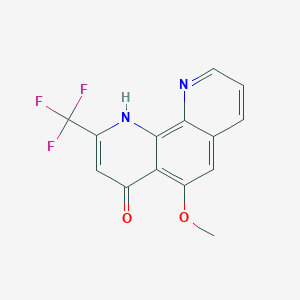
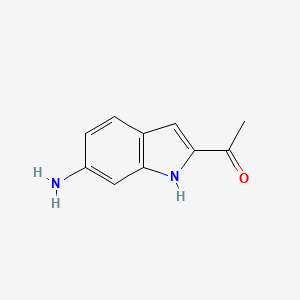
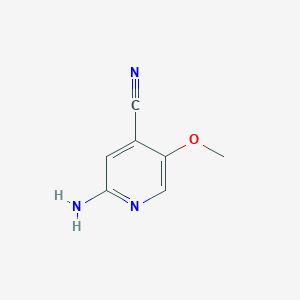
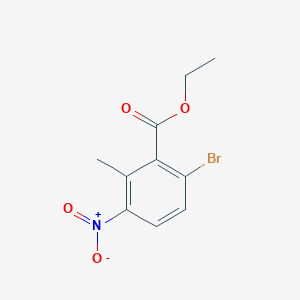

![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
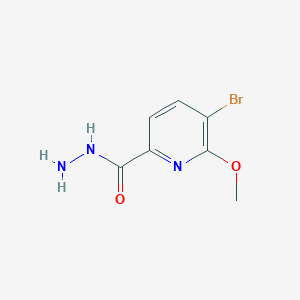
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
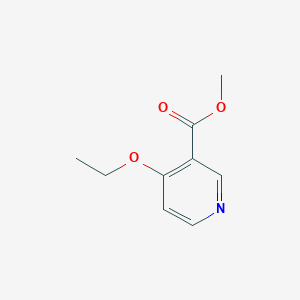
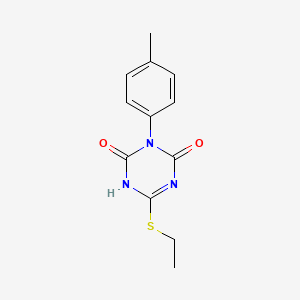
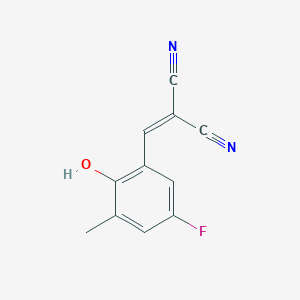
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
